N-Biotinyl D-erythro-Sphingosine-1-phosphate
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Description
N-Biotinyl D-erythro-Sphingosine-1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₅₂N₃O₇PS and its molecular weight is 605.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is the sphingosine-1-phosphate receptor (S1P1) . This receptor is a G-protein-coupled receptor that plays a crucial role in regulating cell survival and apoptosis .
Mode of Action
S1P interacts with its target, the S1P1 receptor, to regulate cell survival and apoptosis. It has been shown that the expression of S1P1 can render cells resistant to apoptosis following growth factor withdrawal . This resistance to apoptosis is associated with an attenuated accumulation of the pro-apoptotic BH3-only protein Bim .
Biochemical Pathways
S1P affects several biochemical pathways. One of the key pathways influenced by S1P is the extracellular signal-regulated kinase (ERK) pathway . S1P1-mediated suppression of Bim accumulation is reversed by blockade of ERK activation . Another pathway influenced by S1P is the phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathway . S1P1-mediated inhibition of caspase-3 cleavage is reversed by inhibition of PI3K and PKC .
Pharmacokinetics
It is known that s1p is a bioactive lipid that is produced in large quantities by several cell types . It is also known that S1P is soluble in methanol or 100% ethanol .
Result of Action
The interaction of S1P with its targets results in several molecular and cellular effects. For instance, S1P1-mediated suppression of Bim and activation of Mcl-1 can lead to resistance to apoptosis . This means that cells expressing S1P1 can survive even in the absence of growth factors .
Action Environment
The action, efficacy, and stability of S1P can be influenced by various environmental factors. For instance, the presence of growth factors can affect the ability of S1P to suppress apoptosis . .
Biochemical Analysis
Biochemical Properties
N-Biotinyl D-erythro-Sphingosine-1-phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSZTHGPGQBCL-KNRYMFASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N3O7PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747154 |
Source
|
Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093733-24-4 |
Source
|
Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.